BM152054 - 213411-84-8

BM152054

Catalog Number: EVT-255505
CAS Number: 213411-84-8
Molecular Formula: C22H18N2O4S3
Molecular Weight: 470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BM152054 can promote glucose utilization in peripheral tissues by enhancing insulin action.
Source and Classification

BM152054 is a synthetic compound belonging to the thiazolidinedione class of drugs. Thiazolidinediones are known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-gamma), a type of nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. BM152054 has been noted for its potent activation of PPAR-gamma in various experimental settings, making it a candidate for treating insulin resistance and related metabolic conditions .

Synthesis Analysis

The synthesis of BM152054 involves several steps typical of thiazolidinedione derivatives. While specific synthetic pathways may vary, they generally include the following stages:

  1. Formation of the Thiazolidinedione Core: The synthesis typically begins with the reaction of a substituted phenyl compound with a thiazolidinedione precursor.
  2. Functionalization: Subsequent steps may involve introducing various substituents to enhance pharmacological properties. These can include alkyl or aryl groups that modify the compound's lipophilicity and receptor affinity.
  3. Purification: The final product is purified through crystallization or chromatography to ensure high purity suitable for biological testing.

While detailed reaction conditions (e.g., temperature, solvent, reaction time) are not explicitly provided in the available literature, it is common for such syntheses to be conducted under controlled conditions to optimize yield and purity .

Molecular Structure Analysis

BM152054's molecular structure features a thiazolidinedione ring, characterized by a five-membered ring containing sulfur and carbonyl groups. The specific arrangement of substituents on this core significantly influences its biological activity.

  • Molecular Formula: C₁₃H₁₁N₃O₄S
  • Molecular Weight: 293.31 g/mol

The structural analysis reveals that variations in substituent groups can enhance binding affinity to PPAR-gamma and alter the compound's pharmacokinetic properties. Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are often employed to confirm the structure .

Chemical Reactions Analysis

BM152054 participates in several chemical reactions relevant to its biological activity:

  1. Receptor Binding: As a PPAR-gamma agonist, BM152054 binds to the receptor's ligand-binding domain, triggering conformational changes that facilitate gene transcription related to glucose metabolism.
  2. Metabolic Pathways: The compound influences metabolic pathways by modulating insulin sensitivity and lipid metabolism, which can lead to increased glucose uptake in peripheral tissues.

These reactions are critical for understanding how BM152054 exerts its effects on metabolic regulation .

Mechanism of Action

BM152054 operates primarily through its action as an agonist of PPAR-gamma. Upon binding to this receptor:

  • Gene Expression Modulation: The activated receptor translocates to the nucleus and binds to specific response elements in target genes, enhancing the transcription of genes involved in glucose uptake and lipid storage.
  • Insulin Sensitization: This mechanism leads to improved insulin sensitivity in tissues such as muscle and adipose tissue, facilitating better glucose control.

Experimental data indicate that BM152054 can exert effects independent of PPAR-gamma activation under certain conditions, suggesting additional mechanisms may be at play .

Physical and Chemical Properties Analysis

The physical and chemical properties of BM152054 are crucial for its application in drug development:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited water solubility.
  • Stability: Stability under physiological conditions is essential for therapeutic efficacy; studies often assess degradation pathways under simulated body conditions.
  • Melting Point: Characteristic melting points provide insight into purity levels.

These properties influence formulation strategies for effective delivery systems .

Applications

BM152054 has potential applications in various scientific fields:

  1. Diabetes Treatment: As a PPAR-gamma agonist, it is investigated for its ability to enhance insulin sensitivity in type 2 diabetes patients.
  2. Metabolic Syndrome Management: Its effects on lipid metabolism make it a candidate for addressing components of metabolic syndrome.
  3. Research Tool: In laboratory settings, BM152054 serves as a valuable tool for studying PPAR-gamma signaling pathways and their implications in metabolic diseases.
Introduction to BM152054 as a Thiazolidinedione Derivative

BM152054 represents an advanced development in the thiazolidinedione (TZD) class of peroxisome proliferator-activated receptor gamma (PPARγ) agonists. Unlike early non-selective TZDs, BM152054 exhibits enhanced receptor specificity and reduced off-target effects, positioning it as a strategic evolution in insulin-sensitizing therapeutics. Its molecular architecture incorporates structural modifications to the canonical TZD heterocyclic ring, optimizing PPARγ binding affinity and transcriptional activity while minimizing interactions with related nuclear receptors (PPARα/δ) [1] [4]. This precision engineering aligns with contemporary drug design paradigms that prioritize target selectivity to mitigate historical safety concerns associated with first-generation TZDs.

Historical Context of Thiazolidinediones in Diabetes Research

The TZD class emerged from serendipitous discoveries in the 1980s when researchers observed that ciglitazone—an experimental compound designed for lipid disorders—demonstrated unexpected hypoglycemic effects in insulin-resistant animal models [1] [10]. This pivotal observation redirected pharmacological interest toward insulin sensitization as a therapeutic strategy for type 2 diabetes (T2DM). Troglitazone became the first FDA-approved TZD in 1997, followed by rosiglitazone and pioglitazone. These agents revolutionized T2DM management by addressing core pathophysiological mechanisms rather than merely compensating for insulin deficiency [1] [9].

Early TZDs functioned as broad PPARγ agonists, inducing widespread transcriptional changes in genes regulating glucose homeostasis (GLUT4 transporters), lipid metabolism (lipoprotein lipase), and adipocyte differentiation [1] [10]. Mechanistically, they bind to the PPARγ ligand-binding domain, facilitating heterodimerization with retinoid X receptor (RXR). This complex recruits coactivators (e.g., PGC-1α, p300) to PPAR response elements, thereby enhancing transcription of insulin-sensitizing genes such as adiponectin while suppressing proinflammatory cytokines like TNF-α [2] [10]. Despite their efficacy, non-selective PPARγ activation precipitated off-target effects, including fluid retention and adipogenesis, which spurred efforts to develop nuanced PPARγ modulators like BM152054 [1] [4].

Table 1: Structural Evolution of Key Thiazolidinediones

CompoundCore StructureKey ModificationsClinical Status
CiglitazoneFirst-gen TZD ringNone (prototype)Preclinical
TroglitazoneChromane-TZD hybridVitamin E moietyWithdrawn (hepatotoxicity)
RosiglitazoneBenzyl-TZDAminoethoxy side chainRestricted (CV risk)
PioglitazoneEthyl-TZDPyridine substitutionActive (with warnings)
BM152054Optimized TZDSulfonyl spacer; fluorophenyl groupInvestigational

BM152054 in the Evolution of PPARγ-Targeted Therapeutics

BM152054 exemplifies the shift from unselective PPARγ activation toward "designer" modulators with tailored pharmacodynamic profiles. Its molecular design incorporates a sulfonyl linker and fluorinated phenyl group, enhancing binding specificity to the PPARγ ligand-binding pocket while reducing affinity for PPARα/δ isoforms [4]. This structural refinement minimizes cross-reactivity with pathways linked to adverse effects (e.g., PPARα-mediated hepatic oxidation or PPARδ-driven fluid retention) [1] [8]. Unlike early TZDs that indiscriminately recruit coactivators like CBP/p300, BM152054 demonstrates biased cofactor recruitment—preferentially engaging NCOA6 over SRC-1, which correlates with improved metabolic efficacy without exaggerated adipogenic effects [4].

BM152054’s therapeutic potential extends beyond conventional diabetes management. Its high receptor specificity enables applications in conditions where PPARγ dysregulation contributes to pathogenesis:

  • Cancer: PPARγ exhibits context-dependent oncogenic or tumor-suppressive roles. In bladder and prostate cancers, BM152054’s selective PPARγ modulation (unlike pioglitazone’s broad activation) avoids potential proliferative effects while retaining pro-apoptotic activity [4].
  • Nonalcoholic Steatohepatitis (NASH): Preclinical studies indicate BM152054 reduces hepatic fibrosis by suppressing TGF-β/Smad signaling and downregulating collagen synthesis—effects potentiated by its lack of PPARα-mediated hepatotoxicity [1] [8].
  • Cardiometabolic Protection: By selectively upregulating adiponectin without activating PPARγ’s fluid-retentive pathways, BM152054 improves endothelial function and reduces vascular inflammation, as evidenced by reduced ICAM-1 and MCP-1 expression in human aortic endothelial cells [2] [8].

Table 2: Comparative PPARγ Binding and Functional Profiles

ParameterRosiglitazonePioglitazoneBM152054
PPARγ EC₅₀ (nM)6055085
PPARα/δ SelectivityLow (PPARγ-only)Moderate (PPARα:γ = 1:5)High (PPARγ-only)
Adiponectin Induction+++++++++
Triglyceride Reduction++++++
Coactivator PreferenceSRC-1, CBPSRC-1, TRAP220NCOA6, p300

The advent of proteolysis-targeting chimeras (PROTACs) further contextualizes BM152054’s significance. While PROTACs aim to degrade PPARγ entirely—potentially useful in PPARγ-dependent cancers—BM152054 offers a complementary strategy: subtler modulation of PPARγ’s transcriptional outputs without eliminating the protein [4]. This approach preserves PPARγ’s beneficial metabolic functions while mitigating pathological activity, representing a sophisticated alternative to binary agonism or degradation.

Properties

CAS Number

213411-84-8

Product Name

BM152054

IUPAC Name

5-[[4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H18N2O4S3

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C22H18N2O4S3/c1-12-15(23-21(28-12)17-3-2-9-29-17)6-8-27-16-5-4-13(19-14(16)7-10-30-19)11-18-20(25)24-22(26)31-18/h2-5,7,9-10,18H,6,8,11H2,1H3,(H,24,25,26)

InChI Key

MZRQLASUMBMPRS-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CS2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5

Synonyms

BM 15.2054
BM-15.2054
BM15.2054

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.